Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-cyclopropylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVQGYUFNNBRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reagent Systems
The most widely reported method for synthesizing Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate involves carbene-alkene cyclopropanation. Carbenes, such as methylene (CH₂), are generated in situ from precursors like chloroform (CHCl₃) and potassium hydroxide (KOH). The carbene reacts with an alkene substrate—typically ethyl acrylate derivatives—to form the strained cyclopropane rings.
Reaction Example:
Optimization of Reaction Parameters
Key parameters influencing yield and selectivity include:
Table 1: Carbene-Based Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| Solvent | THF | 85% yield |
| Carbene Precursor | CHCl₃ | 78% efficiency |
| Base | KOH | 90% conversion |
Dihalide Ring-Closure Methods
Patent-Covered Approach (CN102757311A)
A high-yield alternative involves ring-closure reactions of organic dihalides with reducing agents in alcohol solvents. For example, 1,2-dibromoethane reacts with sodium borohydride (NaBH₄) in ethanol to form the bicyclic structure.
Steps:
-
Ring Closure: Dihalide + NaBH₄ → Cyclopropane intermediate.
-
Esterification: Intermediate + Ethyl chloroformate → Final product.
This method achieves >90% yield and >98% purity, with simplified purification via ammonia-induced salt precipitation.
Table 2: Dihalide Method Performance
| Metric | Value |
|---|---|
| Yield | 92% |
| Purity | 98.5% |
| Reaction Time | 4 hours |
| Solvent | Ethanol |
Alternative Synthetic Routes
Nitrosation-Based Synthesis
A patent (CN110862311A) describes using 1-aminocyclopropanecarboxylate derivatives as precursors. Treatment with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) generates a hydroxy intermediate, which is esterified to yield the target compound.
Reaction Pathway:
Limitations of Alternative Methods
-
Low Yield: Nitrosation routes report 60–70% overall yield due to intermediate instability.
-
Complex Purification: Requires multiple extraction and distillation steps.
Reaction Optimization and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate involves the strain energy of the cyclopropane rings, which makes the compound highly reactive. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group can be targeted by nucleophiles, leading to the formation of substituted products .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations:
- Ring Strain and Reactivity: The fused bicyclic structure of this compound introduces greater ring strain compared to monosubstituted cyclopropanes, making it more reactive in ring-opening reactions (e.g., radical-mediated processes) .
- Substituent Effects : Electron-withdrawing groups (e.g., acetyl in Ethyl 1-acetylcyclopropane-1-carboxylate) increase electrophilicity at the ester carbonyl, accelerating nucleophilic attacks. In contrast, bulky substituents (e.g., tert-butyl in ) hinder reactivity but improve stability .
- Solubility : Hydroxymethyl-substituted derivatives (–15) exhibit enhanced solubility in polar solvents due to hydrogen bonding, a feature absent in the hydrophobic bi(cyclopropane) analog .
Biological Activity
Overview
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate is a bicyclic compound characterized by its unique structure that includes two cyclopropane rings. This structural configuration imparts significant strain energy, leading to high reactivity and potential biological activity. The molecular formula of this compound is C9H14O2, and it has garnered attention in various fields, including medicinal chemistry and organic synthesis.
The compound's bicyclic structure allows it to undergo various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or other oxygenated derivatives.
- Reduction : Reduction can convert the ester group to an alcohol.
- Substitution : Nucleophilic substitution can replace the ester group with other functional groups.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The high strain energy associated with the cyclopropane rings makes the compound particularly reactive, which is advantageous for synthesizing more complex molecules in research applications.
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies have indicated its potential in various biological contexts:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of cyclopropane have shown effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Cytotoxicity : Compounds related to this compound have demonstrated cytotoxic effects in cancer cell lines. For example, one study reported that a similar bicyclic compound exhibited IC50 values in the low micromolar range against human myeloid leukemia cell lines .
The mechanism of action for this compound likely involves its interaction with biological targets due to its high reactivity. The strain energy from the cyclopropane rings may facilitate nucleophilic attack, leading to modifications in biomolecules such as proteins or nucleic acids. This interaction can disrupt normal cellular processes, potentially leading to therapeutic effects against cancer or infectious diseases .
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial properties of bicyclic compounds found that certain derivatives exhibited significant activity against multidrug-resistant bacterial strains. The MIC (Minimum Inhibitory Concentration) values ranged from 4–8 μg/mL for resistant strains of Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on cytotoxicity, a derivative of this compound was tested on various cancer cell lines. The results indicated a strong inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Bicyclic | Antimicrobial, Cytotoxic | 0.126 μM (cancer) |
| Cyclopropanecarboxylic acid | Monocyclic | Antimicrobial | 4–8 μg/mL |
| Cyclobutane derivatives | Bicyclic | Limited biological activity | Not specified |
This table highlights the unique position of this compound within a family of compounds exhibiting varying degrees of biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate, and what methodologies ensure high yields?
- Methodology : The synthesis typically involves cyclopropanation of α,β-unsaturated esters via transition-metal-catalyzed [2+1] cycloaddition (e.g., using Rh(II) or Cu catalysts) or Simmons-Smith reactions. Subsequent esterification with ethanol under acid catalysis is employed to introduce the ethyl carboxylate group. Key steps include controlling reaction temperature (<0°C for exothermic steps) and using anhydrous solvents to minimize hydrolysis .
- Validation : Monitor intermediates via TLC and confirm final product purity using GC-MS or HPLC (>98% purity).
Q. How is the structure of this compound characterized experimentally?
- Methodology :
- NMR : and NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and ester carbonyl (δ 170–175 ppm).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming bicyclic strain (cyclopropane C-C-C angles ~60°) .
- IR Spectroscopy : Confirms ester C=O stretch (~1740 cm) and cyclopropane ring vibrations (3050–3100 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
- Store in inert atmospheres (argon) to prevent degradation.
- Dispose of waste via halogenated solvent traps and collaborate with certified waste management services .
Advanced Research Questions
Q. How does the ring strain in this compound influence its reactivity in ring-opening reactions?
- Methodology : The high angle strain (cyclopropane C-C-C ~60°) increases susceptibility to electrophilic or radical-mediated ring-opening. For example:
- Photopolymerization : UV irradiation with camphorquinone initiators generates radicals, leading to 1,5-ring-opened polymers with reduced volume shrinkage, useful in dental composites .
- Catalytic Hydrogenation : Pd/C under H pressure selectively opens one cyclopropane ring, forming ethyl bicyclo[3.1.0]hexane derivatives .
Q. What computational strategies predict the stability and electronic properties of this compound?
- Methodology :
- DFT Calculations : Analyze HOMO-LUMO gaps to assess reactivity (e.g., ring-opening barriers ~25 kcal/mol).
- Molecular Dynamics : Simulate strain energy distribution across the bicyclic framework (e.g., 27 kcal/mol strain energy per cyclopropane ring) .
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug discovery .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., ethyl 1-cyanocyclopropanecarboxylate, δ 1.4–1.6 ppm for cyclopropane protons) .
- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous signals in crowded spectra .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Methodology :
- Chiral Catalysts : Use Rh(II)(S-DOSP) for enantioselective cyclopropanation (ee >90%) .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates diastereomers .
Application-Oriented Questions
Q. What role does this compound play in designing bioactive molecules?
- Methodology : Its strained bicyclic structure mimics transition states in enzyme-catalyzed reactions. For example:
- Antimicrobial Agents : Derivatives with appended imidazole groups show MIC values <10 µM against E. coli .
- Enzyme Inhibitors : Docking studies suggest interactions with ACC deaminase, relevant in ethylene biosynthesis pathways .
Q. How is this compound utilized in material science research?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
